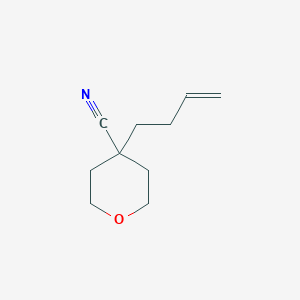
1-N',2-N'-Bis(2,5-dimethylphenyl)-1-N,2-N-dihydroxyethanediimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N,2-N'-Bis(2,5-dimethylphenyl)-1-N,2-N-dihydroxyethanediimidamide, also known as BAPTA-AM, is a calcium chelator that is widely used in scientific research. It is a synthetic compound that is commonly used to study the role of calcium ions in various cellular processes. BAPTA-AM has a wide range of applications in the fields of neuroscience, cell biology, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and X-ray Diffraction Analysis
Compounds similar to 1-N',2-N'-Bis(2,5-dimethylphenyl)-1-N,2-N-dihydroxyethanediimidamide have been synthesized and characterized using techniques like X-ray diffraction, NMR, UV, IR, and mass spectrometry. These studies often focus on organotin derivatives derived from Schiff bases and their nonlinear optical properties (Muñoz-Flores et al., 2014).
Spectroscopic Characterization
Similar ligands have been synthesized and their complexes with metals like Co2+, Ni2+, Cu2+, Zn2+, and Cd2+ have been studied. These studies involve elemental analyses, IR, NMR, electronic spectra, magnetic susceptibility measurements, conductivity, and thermogravimetric analysis (Canpolat & Kaya, 2005).
Polymer Synthesis and Properties
Polymer Synthesis
Compounds with structural similarities have been used in the synthesis of polymers, such as polyimides. These studies involve understanding the properties of polymers, including their solubility, optical transparency, and thermal stability (Zhang et al., 2010).
Characterization of Polyimides
Research has also focused on the synthesis and characterization of novel polyimides, exploring their properties such as glass transition temperatures, thermal stability, mechanical strength, and dielectric constants. This information is crucial for applications in materials science (Wang et al., 2000).
Analytical Studies
- Analytical Applications: Some compounds structurally related to 1-N',2-N'-Bis(2,5-dimethylphenyl)-1-N,2-N-dihydroxyethanediimidamide have been studied for their potential as anti-cancer agents, specifically against human breast cancer cells. These studies involve understanding the interaction of these compounds with cancer cells and their inhibitory effects (Grafa & Ali, 2022).
Optical and Electronic Properties
Optical and Electronic Studies
Research into related compounds includes understanding their optical properties, such as UV-vis absorption and fluorescence. These properties are significant for applications in organic electronics, including field-effect transistors (Nam et al., 2018).
Isocyanide Complexes
Studies on complexes involving isocyanides and lanthanides, which bear some resemblance to the target compound, explore their molecular structure and catalytic activity. This research is valuable in the field of catalysis and materials chemistry (Kucera et al., 2019).
Propriétés
IUPAC Name |
1-N',2-N'-bis(2,5-dimethylphenyl)-1-N,2-N-dihydroxyethanediimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-11-5-7-13(3)15(9-11)19-17(21-23)18(22-24)20-16-10-12(2)6-8-14(16)4/h5-10,23-24H,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXQOAULFRIGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C(C(=NC2=C(C=CC(=C2)C)C)NO)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(2,5-dimethylphenyl)-N'1,N'2-dihydroxyethanebis(imidamide) | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2636567.png)

![N-(3-cyanophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2636570.png)
![Methyl 4-((2-([2,3'-bithiophen]-5-yl)ethyl)carbamoyl)benzoate](/img/structure/B2636571.png)

![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2636575.png)

![(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methanol dihydrochloride](/img/structure/B2636579.png)